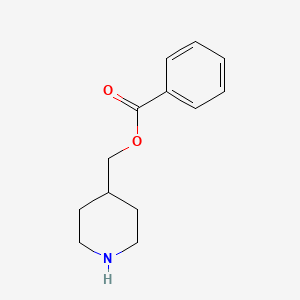

Piperidin-4-ylmethyl benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

piperidin-4-ylmethyl benzoate |

InChI |

InChI=1S/C13H17NO2/c15-13(12-4-2-1-3-5-12)16-10-11-6-8-14-9-7-11/h1-5,11,14H,6-10H2 |

InChI Key |

ULIHZHNBRGICJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1COC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Retrosynthetic Analysis of Piperidin 4 Ylmethyl Benzoate

Primary Disconnections Leading to Key Precursors

The most logical retrosynthetic approach for piperidin-4-ylmethyl benzoate (B1203000) involves two primary disconnections. The first and most evident disconnection is at the ester linkage, which simplifies the molecule into two key precursors: piperidin-4-ylmethanol and benzoic acid or a derivative thereof. This is a standard C-O bond disconnection for an ester.

A second key disconnection can be made at the C-C bond between the piperidine (B6355638) ring and the methylene (B1212753) group. However, a more synthetically practical approach involves disconnections that lead to the formation of the piperidine ring itself.

Based on these considerations, the primary retrosynthetic disconnections are:

Disconnection of the Ester Linkage (C-O bond): This leads to piperidin-4-ylmethanol and a benzoic acid derivative. This is a highly reliable transformation, typically achieved through esterification or acylation reactions.

Disconnection within the Piperidine Ring: This involves breaking down the heterocyclic ring into acyclic or simpler cyclic precursors, which is a common strategy in the synthesis of piperidine derivatives.

These disconnections are illustrated in the figure below and will be explored in detail in the subsequent sections.

Analysis of the Piperidine Ring Formation

The synthesis of the piperidine ring is a cornerstone of many pharmaceutical and chemical processes. For the precursor piperidin-4-ylmethanol, several synthetic routes can be envisaged, starting from readily available materials.

One prominent strategy involves the hydrogenation of a corresponding pyridine (B92270) derivative . For instance, 4-hydroxymethylpyridine can be catalytically hydrogenated to yield piperidin-4-ylmethanol. This method is advantageous due to the commercial availability of various substituted pyridines.

Another robust method starts from isonipecotic acid (piperidine-4-carboxylic acid) . The carboxylic acid functional group can be reduced to a primary alcohol. A common approach involves the esterification of isonipecotic acid to its ethyl or methyl ester, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) to furnish piperidin-4-ylmethanol. ucl.ac.bechemicalbook.com A synthesis of (1-benzyl-piperidin-4-yl)methanol has been reported starting from the ethyl ester of isonipecotic acid, which was then reduced with LiAlH₄. ucl.ac.be

Furthermore, 4-cyanopiperidine (B19701) can serve as a starting material. The nitrile group can be reduced to an aminomethyl group, which can then be converted to a hydroxymethyl group, although this route is generally more complex than the reduction of an ester. A series of 1,4-disubstituted piperidines have been synthesized from 4-cyanopiperidine, highlighting its utility as a versatile precursor. afasci.com

Analysis of the Benzoate Ester Linkage Formation

The formation of the benzoate ester linkage is a fundamental and well-established transformation in organic synthesis. Two primary methods are particularly relevant for the synthesis of piperidin-4-ylmethyl benzoate from piperidin-4-ylmethanol.

The first method is acylation with benzoyl chloride . This is a highly efficient reaction where the alcohol (piperidin-4-ylmethanol) reacts with the highly electrophilic acyl chloride (benzoyl chloride) in the presence of a base to neutralize the HCl byproduct. This reaction is typically fast and proceeds in high yield. The synthesis of a naphthalene (B1677914) analogue has been achieved by reacting (1-benzyl-piperidin-4-yl)methanol with 1-naphthoyl chloride. ucl.ac.be

The second common method is Fischer-Speier esterification . This involves the reaction of piperidin-4-ylmethanol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating to drive the equilibrium towards the product by removing water. While effective, the conditions can sometimes be harsh for molecules with sensitive functional groups.

Identification of Potential Starting Materials

Based on the retrosynthetic analysis, a variety of commercially available starting materials can be utilized for the synthesis of this compound. The choice of starting material will often depend on factors such as cost, availability, and the desired scale of the synthesis.

| Key Precursor | Potential Starting Materials | Relevant Synthetic Transformation |

| Piperidin-4-ylmethanol | Isonipecotic acid | Esterification followed by reduction ucl.ac.bechemicalbook.com |

| 4-Hydroxymethylpyridine | Catalytic hydrogenation | |

| Ethyl piperidine-4-carboxylate | Reduction chemicalbook.com | |

| 4-Cyanopiperidine | Reduction and functional group interconversion afasci.com | |

| Benzoic Acid Derivative | Benzoic acid | Fischer-Speier esterification |

| Benzoyl chloride | Acylation ucl.ac.be |

Strategies for the Construction of the 4-Substituted Piperidine Core

The formation of the piperidine ring is a pivotal step in the synthesis of numerous pharmaceutical compounds. The methodologies to achieve this can be classified by whether the ring is closed from a single linear precursor (intramolecular) or assembled from multiple components (intermolecular).

Intramolecular cyclization involves the formation of a C-N or C-C bond within a single molecule to generate the heterocyclic ring. nih.gov This approach is powerful for establishing stereochemical control. The substrate typically contains a nitrogen source, such as an amino group, and other reactive sites that participate in the ring closure. nih.gov

The cyclization of substrates containing both an amine and an alkene moiety is a prominent method for piperidine synthesis. These reactions can be promoted by various catalysts and reagents.

A gold(I)-catalyzed oxidative amination of non-activated alkenes has been shown to produce substituted piperidines. nih.gov This method involves the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov Palladium-catalyzed aerobic oxidative cyclization of alkenes also provides a route to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org For instance, a base-free Pd(DMSO)₂(TFA)₂ catalyst has been utilized for Wacker-type cyclizations. organic-chemistry.org Another approach involves a palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, which yields chiral β-acetoxylated piperidines with high enantioselectivity under mild conditions using a specific pyridine-oxazoline (Pyox) ligand. organic-chemistry.org

| Method | Catalyst/Reagent | Key Features | Reference |

| Oxidative Amination | Gold(I) complex / Iodine(III) agent | Forms N-heterocycle and introduces O-substituent simultaneously. | nih.gov |

| Wacker-type Aerobic Cyclization | Pd(DMSO)₂(TFA)₂ | Base-free conditions, applicable to various N-heterocycles. | organic-chemistry.org |

| Asymmetric Aminoacetoxylation | Pd-catalyst / Pyox ligand | Produces chiral piperidines with high enantioselectivity. | organic-chemistry.org |

Radical cyclizations offer a versatile pathway to piperidine derivatives under mild conditions. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated bond to form the ring.

One method employs a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which proceeds in good yields. mdpi.com However, this process can sometimes be competitive with a 1,5-H-transfer, leading to the formation of a linear alkene by-product. nih.govmdpi.com Another strategy involves the cyclization of 1,6-enynes, initiated by triethylborane, which proceeds through a complex radical cascade to form polysubstituted alkylidene piperidines. mdpi.com

Photoredox catalysis has also been harnessed for radical cyclizations. The combination of photoredox, cobaloxime, and amine catalysis can mediate the cyclization of aldehydes with pendant alkenes to afford six-membered rings. organic-chemistry.org Furthermore, the construction of spirocyclic piperidines has been achieved from linear aryl halide precursors using a strongly reducing organic photoredox catalyst, which generates an aryl radical that undergoes regioselective cyclization. nih.gov

| Method | Catalyst/Initiator | Precursor Type | Key Features | Reference |

| Catalytic Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Good yields, potential for alkene by-product. | nih.govmdpi.com |

| Radical Cascade | Triethylborane | 1,6-enynes | Forms polysubstituted alkylidene piperidines. | mdpi.com |

| Photoredox Cyclization | Photoredox/Cobaloxime/Amine | Aldehydes with pendant alkenes | Mild conditions, wide functional group tolerance. | organic-chemistry.org |

| Spirocyclization | Organic photoredox catalyst | Linear aryl halides | Forms complex spirocyclic systems. | nih.gov |

Reductive hydroamination represents an efficient method for piperidine synthesis, involving the intramolecular addition of an amine to an alkyne or allene, followed by reduction.

An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been described. nih.govmdpi.com This reaction is acid-mediated, proceeding through the formation of an enamine and a subsequent iminium ion, which is then reduced to the piperidine ring. nih.govmdpi.com The electronic nature of substituents on the aryl ring of the substrate can influence the reaction's success. nih.gov Similarly, a TMSOTf-mediated 5/6-endo-dig reductive hydroamination cascade on internal alkynylamines provides stereoselective access to piperidine derivatives. researchgate.net

Gold(I) complexes have also been shown to catalyze the intramolecular hydroamination of N-allenyl carbamates, effectively forming various cyclic amines, including piperidines. organic-chemistry.org

| Method | Catalyst/Mediator | Unsaturated Moiety | Mechanism | Reference |

| Acid-Mediated Cascade | Acid | Alkyne | Enamine/iminium ion formation, then reduction. | nih.govmdpi.com |

| Lewis Acid-Mediated Cascade | TMSOTf | Enynyl Amine | 6-endo-dig cyclization. | acs.org |

| Gold-Catalyzed Hydroamination | Gold(I) complex | Allene | Intramolecular addition of carbamate (B1207046) to allene. | organic-chemistry.org |

Desymmetrization of prochiral or meso-compounds provides an elegant route to enantiomerically enriched piperidine derivatives. This strategy involves the stereoselective transformation of a symmetrical precursor to generate chirality.

One such approach is the oxygenase-catalyzed oxidative desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates, which can yield products with two or three stereogenic centers. nih.gov Another powerful method involves the desymmetrization of meso-2,6-dimethoxy-η-(3,4,5)-dihydropyridinylmolybdenum complexes. acs.orgnih.gov By using a chiral urethane (B1682113) protecting group, a highly diastereoselective methoxide (B1231860) abstraction followed by nucleophilic addition can lead to enantiocontrolled synthesis of 2,6-disubstituted piperidines. acs.orgnih.gov

Organocatalysis has also been applied to desymmetrization. An enantioselective intramolecular aza-Michael reaction, catalyzed by a cinchona alkaloid derivative, can convert suitable substrates into enantiomerically enriched disubstituted piperidines. rsc.org Furthermore, the desymmetrization of meso-anhydrides into chiral lactones can be achieved through asymmetric hydrogenation catalyzed by an Iridium–C₃*-TunePhos complex, which could serve as a precursor for chiral piperidines. acs.org

| Method | Strategy | Precursor Type | Key Features | Reference |

| Biocatalytic Oxidation | Oxygenase enzyme | N,N-dialkyl piperidine-4-carboxylates | Creates multiple stereocenters. | nih.gov |

| Organometallic Desymmetrization | Chiral auxiliary on molybdenum complex | meso-dihydropyridinylmolybdenum complexes | High diastereoselectivity. | acs.orgnih.gov |

| Organocatalytic Aza-Michael Reaction | Cinchona alkaloid catalyst | Prochiral amine/alkene substrates | Enantioselective C-N bond formation. | rsc.org |

| Asymmetric Hydrogenation | Iridium complex | meso-anhydrides | Produces chiral lactones as precursors. | acs.org |

Intermolecular strategies construct the piperidine ring by combining two or more separate components. These methods are often convergent and allow for rapid assembly of molecular complexity.

A common intermolecular method is the [5+1] annulation, which involves the condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine, a process known as reductive amination. nih.gov A hydrogen borrowing [5+1] annulation method reported uses an iridium(III) catalyst in two sequential cascades of oxidation, amination, and imine reduction to form two new C-N bonds, enabling stereoselective synthesis of C4-substituted piperidines. nih.gov

Another approach is the three-component Mannich reaction, inspired by the biosynthesis of piperidine alkaloids. This method can assemble multi-substituted chiral piperidines stereoselectively and efficiently. rsc.org Reductive transamination of pyridinium (B92312) salts, catalyzed by rhodium, offers another pathway to N-aryl piperidines by reacting a pyridinium salt with an exogenous amine in the presence of a hydrogen source. nih.govacs.org Additionally, electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor provides a green and efficient method for synthesizing piperidine derivatives. beilstein-journals.orgnih.gov

| Method | Components | Catalyst/Mediator | Key Features | Reference |

| [5+1] Annulation | 5-carbon unit + Amine source | Iridium(III) catalyst | Stereoselective, forms two C-N bonds. | nih.gov |

| Mannich Reaction | Dienolate + Aldehyde + Amine | N/A | Biosynthesis-inspired, stereoselective. | rsc.org |

| Reductive Transamination | Pyridinium salt + Exogenous amine | Rhodium catalyst | Access to N-aryl piperidines. | nih.govacs.org |

| Electroreductive Cyclization | Imine + Dihaloalkane | Electric current | Green chemistry, flow reactor compatible. | beilstein-journals.orgnih.gov |

Reduction of Pyridine and Pyridinium Precursors

The reduction of readily available pyridine derivatives is a widely used and effective method for the synthesis of the piperidine core. This approach allows for the introduction of substituents at various positions on the pyridine ring prior to the reduction step.

Catalytic hydrogenation of pyridine derivatives, such as 4-pyridinemethanol (B147518), is a common and scalable method for the synthesis of the corresponding piperidine. This reaction is typically carried out using a heterogeneous catalyst, such as platinum, palladium, or rhodium on a carbon support, under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, rhodium, palladium, and platinum have been identified as effective catalysts for this transformation.

Table 2: Catalysts for the Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate | Product | Reference |

| Rhodium on Carbon | Pyridine derivatives | Piperidine derivatives | |

| Palladium on Carbon | Pyridine derivatives | Piperidine derivatives | |

| Platinum on Carbon | Pyridine derivatives | Piperidine derivatives |

The reduction of pyridinium salts offers an alternative to catalytic hydrogenation. Pyridinium salts, formed by the N-alkylation or N-acylation of pyridine derivatives, are more susceptible to reduction by hydride reagents. This method can provide access to partially or fully saturated piperidines.

Commonly used hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reactivity and selectivity of the reduction can be influenced by the nature of the substituent on the nitrogen atom and the reaction conditions. For example, the reduction of N-alkylpyridinium salts can lead to the formation of dihydropyridone derivatives. A plausible mechanism involves the transfer of a hydride to the pyridinium ring, followed by isomerization and further reduction.

A method for the preparation of 4-pyridinemethanol involves the reduction of methyl 4-picolinate with a mixture of sodium borohydride and lithium chloride in tetrahydrofuran (B95107).

Enantiospecific and Stereoselective Synthesis of Piperidine Scaffolds

The development of enantiospecific and stereoselective methods for the synthesis of piperidine scaffolds is of great importance, particularly for pharmaceutical applications. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

One approach is the use of chiral pool synthesis , which utilizes readily available enantiopure starting materials from nature, such as amino acids or carbohydrates, to construct the chiral piperidine ring. This strategy often involves a series of well-established chemical transformations to convert the chiral starting material into the desired target molecule, preserving the initial stereochemistry.

Another powerful strategy is asymmetric catalysis , where a chiral catalyst is used to induce enantioselectivity in a reaction that would otherwise produce a racemic mixture. This includes asymmetric hydrogenation of prochiral pyridine derivatives or other stereoselective ring-forming reactions. For example, bakers' yeast has been successfully used for the asymmetric reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate to yield the corresponding (3R, 4R)-hydroxy ester with high diastereomeric and enantiomeric excess.

Esterification Methodologies for Benzoate Moiety Introduction

Once the (piperidin-4-yl)methanol scaffold is obtained, the final step in the synthesis of this compound is the introduction of the benzoate group via an esterification reaction. Several methods can be employed for this transformation, with the choice depending on the scale of the reaction, the stability of the starting materials, and the desired purity of the final product.

A straightforward and common method is the reaction of (piperidin-4-yl)methanol with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This method is generally high-yielding and proceeds under mild conditions.

Alternatively, Fischer-Speier esterification can be utilized. This method involves reacting (piperidin-4-yl)methanol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product. However, the strongly acidic conditions may not be suitable for all substrates.

For more sensitive or sterically hindered substrates, coupling reagents are often employed. The Steglich esterification utilizes a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method proceeds under mild, neutral conditions and is highly efficient.

The Yamaguchi esterification is another powerful method for the formation of esters, particularly for sterically hindered alcohols and carboxylic acids. This two-step, one-pot procedure involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.

Table 3: Common Esterification Methods

| Method | Reagents | Key Features |

| Acyl Chloride Method | Benzoyl chloride, base (e.g., triethylamine) | High-yielding, mild conditions |

| Fischer-Speier Esterification | Benzoic acid, strong acid catalyst (e.g., H₂SO₄) | Equilibrium-driven, requires water removal |

| Steglich Esterification | Benzoic acid, DCC or DIC, DMAP (catalytic) | Mild, neutral conditions, suitable for sensitive substrates |

| Yamaguchi Esterification | Benzoic acid, 2,4,6-trichlorobenzoyl chloride, DMAP | Effective for sterically hindered substrates |

Synthetic Pathways and Methodologies for Piperidin 4 Ylmethyl Benzoate

Synthetic Strategies for Ester Formation

Fischer-Speier esterification is a classical and widely used method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. In the context of piperidin-4-ylmethyl benzoate synthesis, this involves the reaction of benzoic acid with piperidin-4-ylmethanol in the presence of a strong acid catalyst.

The mechanism begins with the protonation of the carbonyl oxygen of benzoic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol, piperidin-4-ylmethanol, then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.

This reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water formed during the reaction is removed. Water removal can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene (B151609). Common catalysts for this reaction are strong mineral acids such as sulfuric acid (H₂SO₄) or organic acids like p-toluenesulfonic acid (p-TsOH).

A key consideration in this specific synthesis is the presence of the basic piperidine (B6355638) nitrogen. Under the strong acidic conditions of Fischer esterification, this nitrogen atom will be protonated, forming a piperidinium (B107235) salt. This does not typically interfere with the esterification at the hydroxymethyl group but requires a final basic workup step to neutralize the salt and isolate the free base form of the target compound.

| Parameter | Description | References |

| Reactants | Benzoic acid, Piperidin-4-ylmethanol | |

| Catalysts | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) | |

| Solvents | Toluene, Benzene (for azeotropic water removal), or excess alcohol | |

| Conditions | Reflux temperature to facilitate the reaction and remove water | |

| Key Feature | Reversible reaction; equilibrium driven by reactant excess or water removal |

A more reactive and often higher-yielding alternative to Fischer esterification involves the use of an acyl chloride, specifically benzoyl chloride. This method avoids the equilibrium limitations of the acid-catalyzed approach as the reaction is generally irreversible.

The synthesis involves the direct reaction of piperidin-4-ylmethanol with benzoyl

Coupling Strategies for Assembling this compound

Reaction of Piperidin-4-ylmethyl Halides with Benzoic Acid Salts

One of the fundamental approaches to forming the ester bond in this compound is through a nucleophilic substitution reaction. This pathway involves the reaction of a piperidin-4-ylmethyl halide, such as the chloride or bromide derivative, with a salt of benzoic acid, typically sodium or potassium benzoate. This method is an application of the Williamson ether synthesis principle, adapted for ester formation.

The reaction proceeds via an SN2 mechanism, where the carboxylate anion of the benzoic acid salt acts as the nucleophile, attacking the electrophilic carbon of the piperidin-4-ylmethyl halide and displacing the halide leaving group. To facilitate this reaction, a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) is typically used to dissolve the reactants and promote the nucleophilic attack. google.com

Elevated temperatures are often required to drive the reaction to completion in a reasonable timeframe. The choice of the halide is also a factor; piperidin-4-ylmethyl bromide is generally more reactive than the chloride analogue due to bromide being a better leaving group. An acid scavenger or a base, such as potassium carbonate, may be included in the reaction mixture to neutralize any acid generated and to maintain a favorable reaction environment. google.com A patent for a similar synthesis involving the reaction of p-chloromethyl benzoic acid with N-methyl piperazine (B1678402) specifies a reaction temperature of 150 °C in water with potassium carbonate as the base, highlighting conditions that can be adapted for this type of transformation. google.com

Advanced Coupling Reactions (e.g., Carbodiimide-mediated coupling)

Modern synthetic chemistry often employs coupling reagents to facilitate the formation of ester bonds under mild conditions, particularly when the starting materials are the parent alcohol (piperidin-4-ylmethanol) and carboxylic acid (benzoic acid). Carbodiimide-mediated coupling is a prominent example of such advanced methodologies. nih.gov

In this approach, a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid. nih.gov The carbodiimide reacts with the carboxyl group of benzoic acid to form a highly reactive O-acylisourea intermediate. researchgate.net This activated intermediate is then susceptible to nucleophilic attack by the hydroxyl group of piperidin-4-ylmethanol. The subsequent reaction forms the desired ester, this compound, and a urea (B33335) byproduct (e.g., dicyclohexylurea), which is often insoluble in the reaction solvent and can be removed by filtration.

To enhance the efficiency and rate of the coupling reaction, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is frequently added. DMAP acts as an acyl transfer agent, reacting with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then more readily attacked by the alcohol. This method is valued for its mild reaction conditions and high yields. researchgate.net

Functional Group Interconversions and Protecting Group Strategies

In more complex, multi-step syntheses of this compound or its analogues, the strategic interconversion of functional groups and the use of protecting groups are essential. These strategies prevent unwanted side reactions and allow for the selective modification of different parts of the molecule.

Protection and Deprotection of Piperidine Nitrogen

The secondary amine of the piperidine ring is both nucleophilic and basic, which can interfere with various synthetic transformations, such as esterification or reactions involving strong bases or electrophiles. wikipedia.org Therefore, it is often necessary to temporarily "protect" this nitrogen atom with a protecting group. nih.govnih.gov This group renders the nitrogen non-reactive under specific reaction conditions and can be cleanly removed later in the synthetic sequence to restore the secondary amine. nih.gov

Common protecting groups for the piperidine nitrogen include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or alkyl groups like the benzyl (B1604629) (Bn) group. nih.govasianpubs.org The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the conditions required for its eventual removal. libretexts.org

| Protecting Group | Structure | Protection Reagents | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Boc-N< | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl in dioxane) |

| Benzyloxycarbonyl (Cbz) | Cbz-N< | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C) |

| Benzyl (Bn) | Bn-N< | Benzyl bromide or chloride | Catalytic hydrogenolysis (H₂, Pd/C) researchgate.netpharmacy180.com |

This table summarizes common nitrogen protecting groups used in piperidine synthesis.

For example, the Boc group is stable to many nucleophilic and catalytic hydrogenation conditions but is easily removed with acids like trifluoroacetic acid (TFA). nih.gov Conversely, the Cbz and Bn groups are stable to acidic and basic conditions but are readily cleaved by hydrogenolysis, a process that involves reaction with hydrogen gas in the presence of a palladium catalyst. researchgate.net This orthogonality allows for selective deprotection when multiple protecting groups are present in a molecule. libretexts.org

Transformations of Other Functional Groups (e.g., nitriles to amines)

Functional group interconversions are a cornerstone of organic synthesis, enabling the construction of target molecules from readily available starting materials. A relevant transformation in the synthesis of this compound precursors is the reduction of a nitrile to a primary amine. imperial.ac.uk

A synthetic route could begin with an N-protected 4-cyanopiperidine (B19701) derivative. The cyano group can be reduced to an aminomethyl group (-CH₂NH₂). This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. pharmacy180.com Alternatively, catalytic hydrogenation can be employed, using hydrogen gas over a metal catalyst such as Raney Nickel or platinum oxide. imperial.ac.ukvanderbilt.edu This reduction provides the 4-(aminomethyl)piperidine (B1205859) core, which can then be further functionalized. While this primary amine is not directly part of the final this compound structure, this type of transformation is crucial for creating analogues or precursors where the methyl group is linked via a heteroatom. For the direct synthesis of the piperidin-4-ylmethanol precursor, a related reduction of an N-protected piperidine-4-carboxylic acid or its ester to the corresponding alcohol would be performed, also commonly using LiAlH₄. vanderbilt.edu

Process Optimization and Scalable Synthesis of this compound

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of all reaction parameters. The goal is to maximize product yield and purity while ensuring safety, cost-effectiveness, and environmental sustainability. asianpubs.orgresearchgate.net

Reaction Condition Screening (Temperature, Solvent, Catalyst, Concentration)

Systematic screening of reaction conditions is a critical step in process optimization. researchgate.net For any given step in the synthesis of this compound, such as the esterification reaction, several key parameters must be evaluated to find the optimal balance between reaction rate, yield, and impurity profile.

| Parameter | Importance in Optimization | Example Considerations |

| Temperature | Affects reaction kinetics and selectivity. Higher temperatures can increase reaction rates but may also promote side reactions and impurity formation. google.com | Finding the minimum temperature for an acceptable reaction time to improve the energy efficiency and safety profile of the process. |

| Solvent | Influences reactant solubility, reaction rate, and sometimes the reaction pathway. It also impacts product isolation and purification. | Screening a range of solvents (e.g., toluene, DMF, acetonitrile) for optimal yield and ease of removal during workup. The choice can also affect cost and environmental impact. researchgate.net |

| Catalyst | The type and loading of a catalyst (e.g., DMAP in coupling reactions, Pd/C in hydrogenolysis) are crucial for efficiency. researchgate.net | Optimizing the catalyst loading to the lowest effective amount to reduce costs and minimize potential contamination of the final product with residual metal. |

| Concentration | Reactant concentration can impact reaction rates and, in some cases, equilibrium positions. Higher concentrations may increase throughput but can also lead to issues with mixing, heat transfer, or solubility. | Evaluating the effect of concentration on reaction time and product purity to maximize the output from a given reactor volume. |

This table outlines key parameters for reaction condition screening in the scalable synthesis of this compound.

By methodically varying these parameters, a robust and efficient process can be developed. For instance, in a nucleophilic substitution reaction, screening different bases, solvents, and temperatures can lead to a significant improvement in yield and a reduction in reaction time, making the process more viable for large-scale manufacturing. google.com

Yield Enhancement Strategies

Maximizing the yield of this compound is a critical aspect of its synthesis, whether in a laboratory or industrial setting. The strategies employed for yield enhancement depend significantly on the chosen synthetic pathway.

Fischer-Speier Esterification Route:

This method involves the acid-catalyzed reaction between benzoic acid and 4-piperidinemethanol (B45690). Being an equilibrium reaction, strategies to improve the yield focus on shifting the equilibrium towards the product side, in accordance with Le Chatelier's Principle. tcu.edupatsnap.com

Manipulation of Reactant Concentrations: One of the most straightforward strategies is to use a stoichiometric excess of one of the reactants. patsnap.com In a laboratory setting, using a 10-fold excess of the alcohol has been shown to increase ester yield to as high as 97%. masterorganicchemistry.com The choice of which reactant to use in excess is typically dictated by cost and ease of removal after the reaction.

Removal of Water: The continuous removal of water, a byproduct of the esterification, is a highly effective method to drive the reaction to completion. tcu.edupatsnap.com On a laboratory scale, this can be achieved using a Dean-Stark apparatus, where an azeotrope of water and a solvent like toluene is distilled off. masterorganicchemistry.com The denser water is collected in a trap, while the solvent is returned to the reaction mixture. Alternatively, the inclusion of a dehydrating agent, such as molecular sieves, can sequester the water as it is formed. patsnap.com

Catalyst Optimization: While sulfuric acid is a common and cost-effective catalyst, other Brønsted or Lewis acids can be employed. ijcea.org The optimal catalyst concentration needs to be determined empirically, as excessive amounts can lead to side reactions. For instance, in the esterification of palmitic acid with ethanol, the catalyst concentration was a key variable optimized to maximize conversion. ijcea.org

Temperature and Reaction Time: Esterification reactions are typically performed at elevated temperatures to increase the reaction rate. patsnap.com Microwave-assisted heating has been shown to significantly reduce reaction times and, in some cases, improve yields by allowing for rapid heating to temperatures above the solvent's boiling point in a sealed vessel. researchgate.net

Acylation Route:

This pathway involves the reaction of 4-piperidinemethanol with a more reactive benzoic acid derivative, such as benzoyl chloride, often in the presence of a base to neutralize the HCl byproduct. wikipedia.org This method is generally faster and less susceptible to equilibrium limitations than Fischer esterification.

Choice of Acylating Agent and Base: Benzoyl chloride is a highly reactive acylating agent that readily reacts with alcohols to form esters. wikipedia.org The choice of base is crucial; sterically hindered non-nucleophilic bases are often preferred to avoid competing reactions. N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to be superior to other amines like triethylamine (B128534) or pyridine (B92270) in promoting rapid benzoylation, even at low temperatures, leading to excellent yields. organic-chemistry.org

Catalyst Addition: While not always necessary, a nucleophilic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, particularly with less reactive alcohols. organic-chemistry.org

Solvent and Temperature Control: The reaction is often carried out in an inert solvent. The reaction of benzoyl chloride with alcohols is exothermic, so temperature control may be necessary, especially on a larger scale. njit.edu Some protocols have demonstrated very fast and high-yielding acylations at temperatures as low as -78°C in the presence of TMEDA. organic-chemistry.org

The following table summarizes and compares potential strategies for yield enhancement in the synthesis of this compound:

| Strategy | Fischer Esterification | Acylation with Benzoyl Chloride | Rationale |

| Reactant Ratio | Use excess 4-piperidinemethanol or benzoic acid | Use a slight excess (e.g., 1.1 equivalents) of benzoyl chloride | Shifts equilibrium to favor product formation (Fischer). Ensures complete conversion of the alcohol (Acylation). |

| Byproduct Removal | Continuous removal of water (e.g., Dean-Stark trap) | Addition of a base (e.g., TMEDA, pyridine) to neutralize HCl | Prevents the reverse reaction (Fischer). Prevents protonation of the alcohol and drives the reaction forward (Acylation). |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Nucleophilic catalyst (e.g., DMAP) can be added | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Activates the acyl chloride. |

| Temperature | Typically elevated (reflux) | Can be performed at low to room temperature | Overcomes the activation energy of the reaction. The high reactivity of benzoyl chloride allows for milder conditions. |

| Reaction Time | Several hours to days | Often complete within minutes to a few hours | Equilibrium-limited reaction vs. a fast, irreversible reaction. |

Large-Scale Manufacturing Considerations

The transition from a laboratory-scale synthesis to large-scale industrial manufacturing of this compound introduces a new set of challenges and considerations centered on safety, cost-effectiveness, and process robustness.

Raw Material Sourcing and Cost: The economic viability of the large-scale production is heavily dependent on the cost and availability of the starting materials. Benzoic acid is a widely available commodity chemical. Benzoyl chloride is also produced on an industrial scale, often from benzotrichloride. wikipedia.orgatamanchemicals.com Piperidine and its derivatives are also significant industrial chemicals, used in pharmaceuticals and agrochemicals, with established production methods. metoree.comwikipedia.orgsnsinsider.com The cost of 4-piperidinemethanol would be a key factor in deciding between the Fischer esterification (using cheaper benzoic acid) and the acylation route (using more expensive but more reactive benzoyl chloride).

Choice of Synthetic Route: For industrial production, the higher yield and faster reaction times of the acylation route with benzoyl chloride are often advantageous, potentially leading to higher throughput in a given reactor volume. masterorganicchemistry.com However, this must be balanced against the higher cost of benzoyl chloride and the need to handle the corrosive HCl byproduct. The Fischer esterification route, while slower and equilibrium-limited, uses less expensive raw materials and avoids the generation of HCl, though it requires energy-intensive processes for water removal. patsnap.com

Process Safety and Hazard Management:

Benzoyl Chloride: This compound is corrosive, a lachrymator, and reacts with water to produce HCl. wikipedia.org Handling requires specialized equipment and personal protective equipment. The reaction is also exothermic, necessitating a reactor with efficient heat removal capabilities to prevent thermal runaways. njit.edu

Acid Catalysts: Strong acids like sulfuric acid used in Fischer esterification are highly corrosive and require careful handling and appropriate materials of construction for the reactor and associated pipework.

Solvents: The use of flammable solvents requires adherence to strict safety protocols for storage, handling, and recovery to minimize the risk of fire and explosion.

Reactor Design and Process Control: The choice of reactor depends on the synthetic route. For Fischer esterification with azeotropic water removal, a reactor equipped with a distillation column and a Dean-Stark type separator would be necessary. masterorganicchemistry.com For the acylation route, a jacketed glass-lined or stainless steel reactor with good agitation and temperature control would be suitable. Process parameters such as temperature, pressure, and reactant addition rates must be carefully controlled to ensure consistent product quality and safe operation.

Downstream Processing and Purification:

Work-up: After the reaction, the mixture needs to be processed to isolate the crude product. For the acylation route, this would involve quenching the reaction and washing with aqueous solutions to remove the base, unreacted starting materials, and salts. For the Fischer esterification, neutralization of the acid catalyst would be the first step.

Purification: The final product would likely require purification to meet quality specifications. Common industrial purification methods include crystallization, distillation (if the compound is thermally stable), or column chromatography for high-purity applications, though the latter is less common for large-scale production due to cost.

Solvent Recovery: To improve the economic and environmental profile of the process, the recovery and recycling of solvents are standard practice in industrial manufacturing.

Waste Management: A significant consideration is the treatment and disposal of waste streams. The acylation route generates acidic wastewater containing the hydrochloride salt of the base used. The Fischer esterification route generates acidic or basic wastewater from the catalyst neutralization step. These streams must be treated to meet environmental regulations before discharge.

The following table outlines key considerations for the large-scale manufacturing of this compound:

| Consideration | Fischer Esterification Route | Acylation Route |

| Raw Materials | Benzoic acid, 4-piperidinemethanol | Benzoyl chloride, 4-piperidinemethanol, Base |

| Cost Profile | Lower raw material cost, higher energy cost for water removal | Higher raw material cost (benzoyl chloride), potentially lower processing time and energy costs |

| Safety Hazards | Corrosive acid catalyst | Corrosive and lachrymatory benzoyl chloride, exothermic reaction, HCl byproduct |

| Equipment | Reactor with distillation and water separation capabilities | Reactor with efficient cooling and agitation |

| Byproducts | Water | Hydrochloride salt of the base |

| Throughput | Lower, due to longer reaction times | Higher, due to faster reaction rates |

Chemical Reactivity and Derivatization Studies of Piperidin 4 Ylmethyl Benzoate

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity is central to the synthesis of N-substituted derivatives.

N-Alkylation Reactions

The secondary amine of piperidin-4-ylmethyl benzoate (B1203000) can be readily N-alkylated through nucleophilic substitution reactions with alkyl halides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed, driving the reaction to completion. Common bases include potassium carbonate or sodium hydride, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

The choice of alkylating agent and reaction conditions can be optimized to favor mono-alkylation and minimize the potential for over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. For instance, the slow addition of the alkylating agent to a solution where piperidine is in excess can help control the reaction.

Table 1: General Conditions for N-Alkylation of Piperidine Derivatives

| Parameter | Condition |

| Alkylating Agents | Alkyl bromides, Alkyl iodides |

| Solvents | Acetonitrile, Dimethylformamide (DMF) |

| Bases | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Triethylamine (B128534) |

| Temperature | Room temperature to 70°C |

This table presents generalized conditions for the N-alkylation of piperidine rings and is applicable to Piperidin-4-ylmethyl benzoate.

N-Acylation and Amide Formation

N-acylation of the piperidine nitrogen results in the formation of a stable amide linkage. This transformation is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). The reaction is often performed in the presence of a non-nucleophilic base, like triethylamine or pyridine (B92270), to scavenge the acidic byproduct (e.g., HCl).

The reaction is generally robust and can be controlled by stoichiometry and reaction conditions. The nucleophilicity of the piperidine nitrogen is significantly higher than that of the ester group, allowing for selective acylation at the nitrogen atom. For example, a common method involves the conversion of a carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by its reaction with the piperidine derivative.

Quaternization Reactions

The piperidine nitrogen can undergo further alkylation to form a quaternary ammonium salt. This quaternization reaction occurs when the parent compound is treated with an excess of an alkylating agent, such as an alkyl halide (e.g., methyl iodide). The reaction converts the secondary amine into a permanently charged quaternary ammonium cation.

The efficiency of quaternization can be influenced by factors such as the nature of the alkylating agent, the solvent, temperature, and reaction time. Stronger nucleophiles and bases generally lead to faster quaternization. The formation of the quaternary salt significantly alters the electronic and physical properties of the molecule, including its solubility.

Reactivity of the Benzoate Ester Group

The benzoate ester functional group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.

Hydrolysis Pathways (Acidic and Basic)

Ester hydrolysis is the cleavage of an ester bond by reaction with water to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (piperidin-4-ylmethanol) regenerates the acid catalyst and yields benzoic acid. To drive the equilibrium towards the products, a large excess of water is typically used.

Basic Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible process known as saponification. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide (piperidin-4-ylmethoxide) as the leaving group. The resulting benzoic acid is immediately deprotonated by the strongly basic alkoxide to form a stable carboxylate salt, which is unreactive towards further nucleophilic attack. This final acid-base step renders the reaction irreversible. Studies on various methyl benzoates have shown that this reaction can be performed efficiently, even for sterically hindered esters, at high temperatures.

Table 2: Comparison of Hydrolysis Pathways

| Feature | Acid-Catalyzed Hydrolysis | Basic Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Mechanism | Protonation of C=O, nucleophilic attack by H₂O | Nucleophilic attack by OH⁻ |

| Products | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |

| Driving Force | Use of excess water | Irreversible deprotonation of carboxylic acid |

This table outlines the key differences between the acidic and basic hydrolysis mechanisms for benzoate esters.

Transesterification Reactions

Transesterification is a process that converts one ester into another through the exchange of the alkoxy moiety. This compound can react with an alcohol in the presence of an acid or base catalyst to form a new benzoate ester and piperidin-4-ylmethanol. This reaction is an equilibrium process. To favor the formation of the desired product, a large excess of the reactant alcohol is often used as the solvent to shift the equilibrium.

Various catalysts can be employed for the transesterification of benzoate esters, including strong Brønsted acids, bases, and heterogeneous catalysts like natural phosphate. Research has demonstrated the successful transesterification of methyl benzoate with a range of primary and secondary alcohols, indicating that this method is broadly applicable for creating a library of different ester derivatives.

Reduction of the Ester Functionality

The ester functionality in this compound is susceptible to reduction by various hydride reagents, yielding (Piperidin-4-yl)methanol and Benzyl (B1604629) alcohol as the primary products. The reaction involves the nucleophilic addition of a hydride to the ester carbonyl, followed by the elimination of the benzoate leaving group and a subsequent reduction of the intermediate aldehyde.

Strong, non-selective reducing agents like Lithium Aluminium Hydride (LiAlH₄) are highly effective for this transformation. The reduction of similar piperidine esters, such as ethyl 4-piperidinecarboxylate, to the corresponding alcohol using LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is a well-established procedure. This method is generally high-yielding and proceeds rapidly.

More selective reducing agents, such as Lithium Borohydride (B1222165) (LiBH₄), can also be employed. LiBH₄ is a milder reagent than LiAlH₄ and is often used for the reduction of esters in the presence of other less reactive functional groups like carboxylic acids or amides. The general reaction scheme for the reduction of this compound is presented below.

Reaction Scheme: Reduction of this compound

The choice of reagent can be critical depending on the presence of other functional groups in more complex derivatives of the parent molecule.

| Reagent | Typical Conditions | Selectivity | Notes |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Diethyl ether, 0°C to room temp. | Low (reduces most carbonyls) | Powerful, non-selective reagent requiring careful handling. |

| Lithium Borohydride (LiBH₄) | THF or Ether, room temp. to reflux | Moderate (selective for esters over amides and carboxylic acids) | A milder alternative to LiAlH₄. |

Reactivity of the Methylene (B1212753) Linker at C4

The methylene (-CH₂-) group at the C4 position serves as a linker between the piperidine ring and the benzoate ester. Its reactivity is influenced by the adjacent heteroatom (oxygen of the ester) and the piperidine ring.

The C4-methylene linker can be targeted by oxidation reactions to yield the corresponding ketone, (4-Oxopiperidin-1-yl)methyl benzoate. Late-stage methylene oxidation is a known strategy for modifying complex molecules that contain piperidine motifs. This transformation typically requires strong oxidizing agents. The proximity of the piperidine nitrogen can influence the reaction, and in some cases, N-protection may be necessary to prevent side reactions such as N-oxidation.

Manganese-based catalysts, for instance, have been shown to be effective for the remote oxidation of methylene sites in molecules containing amine functionalities, provided the amine is protonated to prevent catalyst inhibition. Other strong oxidizing agents could potentially cleave the C-C bond under harsh conditions.

| Reagent/System | Potential Product | Notes |

|---|---|---|

| Manganese Catalysts (e.g., Mn(CF₃–PDP)) | (4-Oxopiperidin-1-yl)methyl benzoate | Effective for late-stage C-H oxidation; may require protonation of the piperidine nitrogen. |

| Potassium Permanganate (KMnO₄) | Ketone or cleavage products | Strong, non-selective oxidant. Reaction conditions would need careful control. |

| Chromium-based reagents (e.g., PCC, PDC) | (4-Oxopiperidin-1-yl)methyl benzoate | Commonly used for the oxidation of alcohols, but can oxidize activated C-H bonds. |

Direct substitution at the C4-methylene linker, such as halogenation, represents a significant synthetic challenge due to the unactivated nature of the C-H bonds. However, modern synthetic methods offer potential pathways. Catalytic C-H functionalization provides a route to introduce new groups at sterically accessible sites, and strategies have been developed for the functionalization of piperidines at the C4 position. These reactions often employ transition metal catalysts, such as rhodium, to insert a carbene or another reactive species into a C-H bond.

While direct radical halogenation might be non-selective, leading to a mixture of products, a targeted approach using advanced catalytic systems could, in principle, allow for the synthesis of C4-substituted analogues. Such a strategy would likely depend on directing group assistance or the specific steric and electronic properties of the catalyst to favor the C4 position over the more electronically activated C2 position adjacent to the nitrogen.

Derivatization for Enhanced Analytical Characteristics

The chemical structure of this compound can be modified to improve its detectability and characterization by common analytical techniques such as UV/Vis spectroscopy and mass spectrometry. The secondary amine of the piperidine ring is the most common site for such derivatization.

While the benzoate group provides some UV absorbance, the sensitivity of detection can be significantly enhanced by introducing a dedicated chromophore. Derivatization of the piperidine nitrogen with a reagent containing a highly conjugated system can shift the absorption maximum to a longer wavelength and dramatically increase the molar absorptivity. This is a common strategy in liquid chromatography for quantifying analytes with poor spectral properties.

| Derivatizing Agent | Chromophore Introduced | Typical λmax (nm) | Notes |

|---|---|---|---|

| Dansyl Chloride | Dansyl group | ~340 | Produces highly fluorescent derivatives, also enhancing fluorometric detection. |

| Dabsyl Chloride | Dabsyl group | ~436 | Provides strong absorbance in the visible region, away from many interfering substances. |

| 2,4-Dinitrofluorobenzene (DNFB) | Dinitrophenyl (DNP) group | ~360 | Classic reagent for derivatizing amines (Sanger's reagent). |

For mass spectrometry (MS), particularly with electrospray ionization (ESI), derivatization can improve ionization efficiency and detection sensitivity. The goal is often to introduce a group with high proton affinity or a permanent positive charge. Attaching a tag to the piperidine nitrogen can ensure the molecule is readily protonated and observed in positive-ion mode.

This approach is especially useful in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS), where derivatization has been shown to improve detection limits by several orders of magnitude.

| Derivatization Strategy | Reagent Example | Effect on MS Analysis | Reference |

|---|---|---|---|

| Introduction of a basic amine | N-(4-aminophenyl)piperidine (via amide coupling to a modified structure) | Increases proton affinity, enhancing signal in positive-ion ESI-MS. | |

| Quaternization | Methyl Iodide (CH₃I) | Creates a permanent positive charge, ensuring strong signal independent of pH. | General Principle |

| Introduction of a permanently charged tag | Girard's Reagent T (for carbonyls, if the linker is oxidized first) | Introduces a quaternary ammonium group for improved detection. | General Principle |

Derivatization for Gas Chromatography Analysis

The analysis of piperidine-containing compounds, such as this compound, by gas chromatography (GC) often presents challenges due to the polarity imparted by the secondary amine group within the piperidine ring. Direct chromatographic analysis of such compounds can result in poor peak shape, including significant tailing, broad peaks, and low sensitivity. oup.com These issues arise from interactions between the polar N-H group and the stationary phase of the GC column, as well as potential adsorption at active sites within the GC system. gcms.czsemanticscholar.org To overcome these limitations and improve chromatographic performance, a derivatization step is frequently necessary prior to analysis. oup.comresearchgate.net Derivatization modifies the functional group, in this case, the active hydrogen on the piperidine nitrogen, to create a less polar, more volatile, and more thermally stable derivative suitable for GC analysis. researchgate.netcolostate.edu

Research into the quantitative analysis of structurally related piperidine compounds has demonstrated the critical need for derivatization. Initial attempts to analyze the underivatized compounds resulted in broad peaks with poor resolution, rendering them unsuitable for sensitive quantitative work. oup.com Consequently, various derivatization strategies have been investigated to enhance chromatographic behavior.

One common approach is acylation, which involves the reaction of the amine with an acylating agent. researchgate.net In the case of piperidine derivatives, several perfluoroacyl derivatization reagents have been explored. While reagents such as trifluoroacetic acid anhydride, pentafluoropropionic acid anhydride, and heptafluorobutyric acid anhydride were tested, they yielded unsatisfactory results. oup.com Although these reagents did react with the N-H group of the piperidine ring and improve chromatographic behavior to some extent, the resulting derivatives still produced seriously tailing peaks. oup.com

A more successful derivatization has been achieved using pentafluorobenzoyl chloride (PFBCI). The pentafluorobenzoyl derivative was found to be superior due to its ease of formation, stability, and excellent chromatographic properties. oup.com The derivatization reaction typically involves dissolving the dried sample extract in a suitable solvent like ethyl acetate, followed by the addition of a base, such as triethylamine, and the derivatizing agent, PFBCI. The reaction is then promoted by heating, for example, at 60°C for 40 minutes. oup.com This process converts the polar secondary amine into a less polar, more stable amide, which exhibits significantly improved peak shape and sensitivity when analyzed by GC, often with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS). oup.comnih.gov

The selection of an appropriate derivatization reagent is crucial for successful GC analysis. The table below summarizes the findings from derivatization studies on related piperidine compounds. oup.com

| Derivatization Reagent | Derivative Formed | Chromatographic Outcome | Reference |

| None | Underivatized Compound | Broad peak, poor resolution, low sensitivity | oup.com |

| Trifluoroacetic acid anhydride | N-trifluoroacetyl | Improved chromatography, but still significant peak tailing | oup.com |

| Pentafluoropropionic acid anhydride | N-pentafluoropropionyl | Improved chromatography, but still significant peak tailing | oup.com |

| Heptafluorobutyric acid anhydride | N-heptafluorobutyryl | Improved chromatography, but still significant peak tailing | oup.com |

| Pentafluorobenzoyl chloride (PFBCI) | N-pentafluorobenzoyl | Good chromatographic properties, stable derivative, suitable for quantitative analysis | oup.com |

This derivatization to form the pentafluorobenzoyl derivative allows for the development of sensitive and precise quantitative methods, with linear calibration curves over a broad concentration range. oup.comnih.gov The enhanced volatility and stability of the derivative, coupled with the high sensitivity of detectors like NPD for nitrogen-containing compounds, makes this an effective strategy for the trace analysis of piperidine-containing molecules in various matrices. oup.com

The search results yielded information for structurally related but distinct compounds, such as isomers like Methyl 4-(piperidin-1-ylcarbonyl)benzoate or compounds with different substitution patterns. However, adhering to the strict instruction to focus solely on "this compound" prevents the use of data from these other molecules.

A scientifically accurate article on the advanced spectroscopic characterization of a specific compound requires access to its published experimental data. Without this foundational information, the generation of the requested content, including data tables and detailed research findings, cannot be accomplished.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the intricate connectivity and spatial relationships within a molecule. For Piperidin-4-ylmethyl benzoate (B1203000), a combination of COSY, HSQC, HMBC, and NOESY experiments would provide a complete picture of its structure.

Connectivity and Proximity Information

Correlation SpectroscopY (COSY) experiments establish proton-proton (¹H-¹H) coupling relationships, typically through two or three bonds. In the piperidine (B6355638) ring of Piperidin-4-ylmethyl benzoate, COSY would reveal correlations between the axial and equatorial protons on the same carbon, as well as between adjacent protons around the ring. For instance, the proton at C4 would show correlations to the methylene (B1212753) protons at C3 and C5. Similarly, the methylene protons of the -CH₂- group connecting the piperidine ring to the benzoate moiety would show a correlation to the proton at C4 of the piperidine ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps the direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the carbon signals of the piperidine ring and the methylene bridge by correlating them to their known proton signals.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, key HMBC correlations would be expected between the protons of the methylene bridge (-CH₂-) and the carbonyl carbon of the benzoate group, as well as the C4 of the piperidine ring. Additionally, the aromatic protons of the benzoate ring would show correlations to the carbonyl carbon and other carbons within the aromatic system.

Nuclear Overhauser Effect SpectroscopY (NOESY) is instrumental in determining the through-space proximity of protons, which is vital for understanding the stereochemistry and conformation of the molecule. In the case of the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial substituents by observing correlations between protons that are close in space but not necessarily through bonds. For instance, a NOESY experiment could reveal correlations between the axial protons on C2, C4, and C6 of the piperidine ring, confirming their spatial relationship.

A summary of expected key 2D NMR correlations for this compound is presented in the interactive table below.

| Experiment | Correlating Protons | Correlating Carbons/Protons | Inferred Connectivity/Proximity |

| COSY | H at C4 (piperidine) | Protons at C3, C5, and -CH₂- bridge | Vicinal coupling within the piperidine ring and to the methylene bridge. |

| HSQC | Aromatic protons | Aromatic carbons | Direct C-H bond correlation in the benzoate ring. |

| Piperidine protons | Piperidine carbons | Direct C-H bond correlation in the piperidine ring. | |

| Methylene bridge protons | Methylene bridge carbon | Direct C-H bond correlation of the linker. | |

| HMBC | Methylene bridge protons | Carbonyl carbon (ester) | 2-bond coupling, connecting the piperidinemethyl moiety to the benzoate group. |

| Aromatic protons | Carbonyl carbon (ester) | 2 and 3-bond couplings within the benzoate group. | |

| NOESY | Axial protons on piperidine ring | Other axial protons on the ring | Through-space proximity, confirming chair conformation. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Ester and Piperidine Groups

The IR spectrum of this compound is expected to be dominated by the characteristic vibrational modes of its two main functional units: the benzoate ester and the piperidine ring.

The benzoate ester group will exhibit a strong and sharp absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1725-1705 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring. The C-O stretching vibrations of the ester will produce two distinct bands, an asymmetric stretch usually found between 1300-1200 cm⁻¹ and a symmetric stretch between 1150-1000 cm⁻¹.

The piperidine group , being a secondary amine, will show a characteristic N-H stretching vibration as a weak to medium band in the region of 3350-3310 cm⁻¹. The C-N stretching vibration of the piperidine ring is expected to appear in the 1250-1020 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methylene groups in the piperidine ring and the linker will be observed in the 3000-2850 cm⁻¹ range.

Identification of Functional Groups

An interactive data table summarizing the expected characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1725 - 1705 | Strong, Sharp |

| Ester (C-O) | Asymmetric Stretch | 1300 - 1200 | Strong |

| Ester (C-O) | Symmetric Stretch | 1150 - 1000 | Medium |

| Piperidine (N-H) | Stretch | 3350 - 3310 | Weak to Medium |

| Piperidine (C-N) | Stretch | 1250 - 1020 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the benzoate chromophore. The piperidine moiety, being fully saturated, does not absorb significantly in the typical UV-Vis range (200-800 nm).

The benzoate group contains a benzene (B151609) ring conjugated with a carbonyl group. This extended π-system gives rise to characteristic electronic transitions. The most prominent absorption is expected to be the π → π* transition of the conjugated system, which typically results in a strong absorption band (the E-band) at shorter wavelengths, likely around 230-250 nm. A weaker absorption band (the B-band), resulting from a different π → π* transition within the benzene ring, is expected at a longer wavelength, typically in the range of 270-290 nm. The n → π* transition of the carbonyl group is also possible but is often weak and may be obscured by the stronger π → π* absorptions.

The solvent used for the measurement can influence the position of the absorption maxima (λ_max). Polar solvents can cause a shift in the absorption bands, which can provide additional information about the nature of the electronic transitions.

An interactive data table of the expected electronic transitions and absorption maxima is presented below.

| Chromophore | Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| Benzoate | π → π* (E-band) | 230 - 250 | High |

| Benzoate | π → π* (B-band) | 270 - 290 | Low to Medium |

| Carbonyl | n → π* | ~300 - 320 | Very Low |

Elucidation of Conjugated Systems

The electronic structure of this compound, specifically its potential for conjugated systems, can be primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. In this compound, the principal chromophore is the benzoate group. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths.

The benzene ring within the benzoate moiety constitutes a π-conjugated system, where the delocalized electrons can be excited by UV radiation. For simple, non-conjugated benzene derivatives, characteristic absorption bands are expected. These typically include a strong absorption band around 230 nm and a weaker, fine-structured band around 270-280 nm.

Crucially, in this compound, the ester group is not in direct conjugation with any other π-system beyond the benzene ring itself. The methylene bridge (-CH2-) acts as an insulating group, preventing electronic conjugation between the benzoate ring and the piperidine ring. The piperidine ring, being a saturated heterocycle, does not possess π-electrons and therefore does not contribute to the conjugated system.

Consequently, the UV-Vis spectrum of this compound is predicted to be very similar to that of other simple alkyl benzoates, such as ethyl benzoate. The absence of an extended conjugated system means that the compound is not expected to absorb light in the visible region (400-700 nm) and would therefore be colorless. Any significant deviation from the expected spectrum could indicate the presence of impurities or degradation products that do feature extended conjugation.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Predicted λmax (nm) | Predicted Molar Absorptivity (ε) | Transition |

| ~230 | ~10,000 - 14,000 | π → π |

| ~275 | ~800 - 1,000 | π → π (forbidden) |

Note: These are predicted values based on typical data for non-conjugated benzoate esters.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In a mass spectrometer, this compound would be ionized to produce a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion would correspond to the molecular weight of the compound.

The fragmentation of the molecular ion provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the known behavior of benzoate esters and piperidine derivatives.

Formation of the Benzoyl Cation: A very common fragmentation pathway for benzoate esters is the cleavage of the C-O bond of the ester, leading to the formation of a stable benzoyl cation (m/z 105). This is often the base peak in the mass spectrum of such compounds. The corresponding radical would be the piperidin-4-ylmethoxyl radical.

Formation of the Tropylium (B1234903) Ion: The benzoyl cation (m/z 105) can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77). This ion can then rearrange to the more stable tropylium ion.

Cleavage at the Piperidine Ring: Fragmentation can also be initiated by the nitrogen atom in the piperidine ring. Alpha-cleavage (cleavage of a bond adjacent to the nitrogen) is a common fragmentation pathway for amines and can lead to the loss of substituents from the ring.

Formation of a Piperidinemethyl Cation: Cleavage of the ester C-O bond can also result in the positive charge remaining on the piperidine-containing fragment, leading to the formation of a piperidin-4-ylmethyl cation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted m/z | Proposed Fragment Ion |

| 233 | [M]+• (Molecular Ion) |

| 105 | [C6H5CO]+ (Benzoyl cation) |

| 77 | [C6H5]+ (Phenyl cation) |

Note: These are predicted fragmentation patterns. Actual experimental data may show additional fragments.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.

For this compound, the molecular formula is C13H17NO2. HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Table 3: Theoretical Exact Masses for HRMS Analysis of this compound

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C13H17NO2]+• | 233.1259 |

| [C7H5O]+ | 105.0340 |

| [C6H5]+ | 77.0391 |

Note: These are calculated exact masses. Experimental values should be within a few parts per million (ppm) of these values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine the precise positions of atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and conformation.

While a crystal structure for this compound is not available in the cited literature, the crystallographic data for a closely related compound, Methyl 4-(piperidin-1-ylcarbonyl)benzoate , can provide valuable insights into the expected solid-state structure. It is important to note that this is an analogous compound, and the data is used for comparative and predictive purposes.

X-ray crystallography would provide highly accurate measurements of the bond lengths and angles within the this compound molecule. For the benzoate moiety, the C-C bond lengths within the aromatic ring would be expected to be intermediate between those of a single and a double bond, consistent with aromatic delocalization. The C=O and C-O bond lengths of the ester group would also be precisely determined. In the piperidine ring, the C-C and C-N bond lengths would be typical for a saturated heterocyclic system.

Table 4: Representative Bond Lengths and Angles from a Structurally Similar Piperidine-Benzoate Derivative

| Bond/Angle | Representative Value |

| C=O (ester) | ~1.22 Å |

| C-O (ester) | ~1.34 Å |

| C-C (aromatic) | ~1.39 Å |

| C-N (piperidine) | ~1.47 Å |

| O=C-O (ester) | ~123° |

| C-C-C (aromatic) | ~120° |

| C-N-C (piperidine) | ~112° |

Source: Based on data for Methyl 4-(piperidin-1-ylcarbonyl)benzoate. These values are for illustrative purposes.

The piperidine ring is expected to adopt a stable chair conformation, which minimizes steric strain. The substituent at the 4-position (the -CH2-O-benzoate group) would likely occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the piperidine ring.

The relative orientation of the benzoate group with respect to the piperidine ring would be defined by the torsion angles around the C4-C(methylene), C(methylene)-O, and O-C(carbonyl) bonds. Crystal packing forces can influence these torsion angles, but they will generally tend towards values that minimize intramolecular steric clashes.

Table 5: Key Torsion Angles Defining the Conformation in a Related Piperidine-Benzoate Structure

| Dihedral Angle | Representative Value |

| C-C-C-O (ester linkage) | ~175-180° |

| C-O-C-C (ester linkage) | ~170-180° |

Source: Based on data for Methyl 4-(piperidin-1-ylcarbonyl)benzoate. These values indicate a near-planar arrangement of the ester group with respect to the attached ring systems in that specific analog.

Crystal Packing and Intermolecular Interactions

A comprehensive search of crystallographic databases and scientific literature did not yield specific experimental data on the crystal structure of this compound. Detailed information regarding its crystal system, space group, unit cell dimensions, and specific intermolecular interactions remains to be determined and published in peer-reviewed sources.